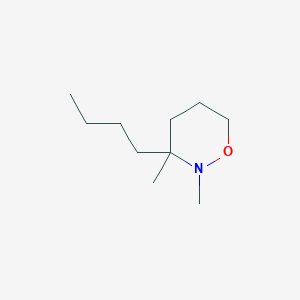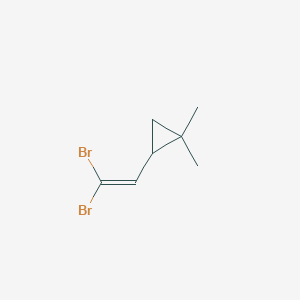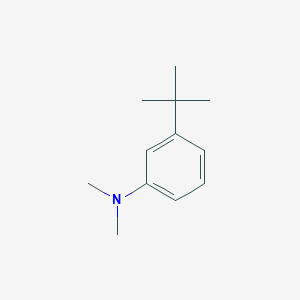
Butanamide, 4-amino-3-hydroxy-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-amino-3-hydroxy-, ®- is a chiral compound with the molecular formula C4H9NO2. It is an amide derivative with an amino group and a hydroxyl group attached to the butanamide backbone. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-amino-3-hydroxy-, ®- can be achieved through various synthetic routes. One common method involves the reaction of ®-3-hydroxybutanoic acid with ammonia or an amine under appropriate conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of Butanamide, 4-amino-3-hydroxy-, ®- often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic methods can provide a more environmentally friendly and efficient approach to synthesizing the compound. For example, the use of lipases or amidases can selectively catalyze the formation of the ®-enantiomer from racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-amino-3-hydroxy-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketoamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketoamides.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides or other derivatives.
Scientific Research Applications
Butanamide, 4-amino-3-hydroxy-, ®- has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of Butanamide, 4-amino-3-hydroxy-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
Butanamide: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
3-Hydroxybutanamide: Contains a hydroxyl group but lacks the amino group.
4-Aminobutanamide: Contains an amino group but lacks the hydroxyl group.
Uniqueness
Butanamide, 4-amino-3-hydroxy-, ®- is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wider range of chemical reactions and interactions. Its chiral nature also makes it valuable in asymmetric synthesis and enantioselective processes.
Properties
CAS No. |
61849-28-3 |
|---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3R)-4-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(7)1-4(6)8/h3,7H,1-2,5H2,(H2,6,8)/t3-/m1/s1 |
InChI Key |
VNVOVOGNNMKSTF-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CN)O)C(=O)N |
Canonical SMILES |
C(C(CN)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-Ethylhexyl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14563424.png)


![11-Methyl-1,2,4,5-tetrahydro-3H-azepino[4,3-b]quinolin-3-one](/img/structure/B14563439.png)





![1-([1,1'-Biphenyl]-4-yl)-2-diazonioethen-1-olate](/img/structure/B14563451.png)
![N,N'-{[(Undec-10-enoyl)azanediyl]di(ethane-2,1-diyl)}di(undec-10-enamide)](/img/structure/B14563456.png)
![1-[3-(Benzyloxy)-2-chlorophenyl]-2-diazonioethen-1-olate](/img/structure/B14563465.png)
